molecular formula C9H9BrO2S B2734802 2-[(4-Bromophenyl)sulfanyl]propanoic acid CAS No. 18739-77-0

2-[(4-Bromophenyl)sulfanyl]propanoic acid

Cat. No.: B2734802
CAS No.: 18739-77-0
M. Wt: 261.13
InChI Key: BOZTVOOYSYAINR-UHFFFAOYSA-N
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Description

Significance of Sulfanyl (B85325) (-S-) Linkages in Organic Synthesis and Functional Molecule Design

Thioether or sulfanyl (-S-) linkages are a cornerstone in the design and synthesis of a vast array of organic molecules. Their importance stems from their unique electronic and geometric properties. The sulfur atom, being larger and less electronegative than oxygen, allows for the formation of bonds that are more polarizable and can participate in a variety of chemical transformations. In organic synthesis, the formation of C-S bonds is a key step in the construction of numerous pharmaceuticals and advanced materials. Thioethers are also found in many biologically active compounds and play a crucial role in the structure and function of proteins and enzymes.

Role of Brominated Phenyl Moieties in Chemical Synthesis and Structure-Activity Relationship Studies

The incorporation of a bromine atom onto a phenyl ring is a common strategy in the design of new chemical entities. The bromo-substituent is an interesting functional group for several reasons. Its size and lipophilicity can significantly influence a molecule's ability to interact with biological targets, a key aspect of structure-activity relationship (SAR) studies in drug discovery. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle. It can readily participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity is invaluable for the construction of complex molecular scaffolds.

Overview of Propanoic Acid Derivatives as Core Structures in Organic Chemistry

Propanoic acid and its derivatives are fundamental building blocks in organic chemistry. humanjournals.com The carboxylic acid functional group is highly versatile, capable of undergoing a wide range of reactions including esterification, amidation, and reduction. humanjournals.com This reactivity makes propanoic acid derivatives essential starting materials for the synthesis of a multitude of more complex molecules. In medicinal chemistry, the propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it plays a crucial role in the drug's mechanism of action. humanjournals.com The presence of a chiral center at the alpha-position in many 2-substituted propanoic acids also introduces the element of stereochemistry, which is of paramount importance in the development of enantiomerically pure pharmaceuticals.

Contextualization of 2-[(4-Bromophenyl)sulfanyl]propanoic acid within Broader Chemical Space

By combining these three key functional groups, this compound emerges as a molecule with significant potential in several areas of chemical research. The thioether linkage provides a flexible yet stable connection between the aromatic and aliphatic portions of the molecule. The brominated phenyl ring offers a site for further functionalization, enabling the creation of a library of related compounds for SAR studies. Finally, the propanoic acid moiety provides a handle for conjugation to other molecules and imparts acidic properties. This unique combination of features places this compound at the intersection of several important classes of organic compounds, making it a valuable target for synthesis and a promising scaffold for the development of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZTVOOYSYAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Bromophenyl Sulfanyl Propanoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 2-[(4-Bromophenyl)sulfanyl]propanoic acid, the analysis focuses on the key bond disconnections and functional group transformations.

Disconnection Strategies for C-S Bond Formation

The most logical disconnection in the target molecule is the carbon-sulfur bond of the thioether linkage. This bond can be disconnected in two primary ways, leading to two distinct sets of synthons:

Disconnection 'a': This involves breaking the bond between the sulfur atom and the propanoic acid moiety. This leads to a 4-bromophenylthiolate anion as the nucleophile and a 2-electrophilic propanoic acid derivative. The corresponding starting materials would be 4-bromothiophenol (B107966) and a 2-halopropanoic acid (e.g., 2-bromopropanoic acid). This is a common and highly effective strategy for forming aryl thioether linkages.

Disconnection 'b': This approach involves cleaving the bond between the sulfur atom and the aromatic ring. This would generate a 2-(sulfanyl)propanoic acid anion and an electrophilic 4-bromophenyl species. While mechanistically plausible, this route is generally less favored due to the potential for side reactions and the relative difficulty of generating the required synthons compared to the first approach.

Approaches for Carboxylic Acid Functionalization

The carboxylic acid group is a key functional handle in the target molecule. In a retrosynthetic sense, this group can be derived from several precursors:

Direct incorporation: The most straightforward approach is to start with a molecule that already contains the propanoic acid moiety, such as 2-bromopropanoic acid. This avoids the need for a separate functionalization step.

Hydrolysis of an ester: The carboxylic acid can be revealed at the end of the synthesis by hydrolyzing a corresponding ester, such as ethyl 2-[(4-bromophenyl)sulfanyl]propanoate. This can be advantageous for purification purposes or to protect the acidic proton during certain reaction steps.

Oxidation of a primary alcohol: A more lengthy approach would involve the oxidation of a corresponding primary alcohol, 2-[(4-bromophenyl)sulfanyl]propan-1-ol. This adds extra steps to the synthesis and is generally less efficient than direct incorporation.

Bromination Strategies for Aromatic Rings

The bromine atom on the phenyl ring is another key feature. Retrosynthetically, this suggests two main strategies:

Starting with a brominated precursor: The most direct route is to begin with a commercially available brominated starting material, such as 4-bromothiophenol. This is the most common and efficient strategy.

Late-stage bromination: An alternative would be to introduce the bromine atom at a later stage of the synthesis via electrophilic aromatic substitution on a phenylsulfanylpropanoic acid precursor. However, this can lead to issues with regioselectivity and potential side reactions with the thioether and carboxylic acid functionalities.

Based on this analysis, the most logical and efficient synthetic strategy involves the reaction of 4-bromothiophenol with a 2-halopropanoic acid derivative.

Classical Synthetic Routes

The classical synthesis of this compound is dominated by nucleophilic substitution reactions, which are reliable and well-established methods for the formation of thioether bonds.

Nucleophilic Substitution Reactions Involving Thiolates

This method is analogous to the Williamson ether synthesis and is a cornerstone of thioether formation. The reaction proceeds via the SN2 mechanism, where a nucleophilic thiolate anion attacks an electrophilic carbon atom, displacing a leaving group.

In the context of synthesizing the target compound, this involves the reaction of 4-bromothiophenol with a 2-halopropanoic acid, typically 2-bromopropanoic acid, in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the α-carbon of the 2-bromopropanoic acid.

Reaction Scheme:

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydroxide, potassium carbonate, or sodium ethoxide. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction.

Reactant 1Reactant 2BaseSolventTypical Conditions
4-Bromothiophenol2-Bromopropanoic acidSodium HydroxideEthanol/WaterReflux
4-Bromothiophenol2-Bromopropanoic acidPotassium CarbonateAcetoneReflux
4-BromothiophenolEthyl 2-bromopropanoateSodium EthoxideEthanolReflux, followed by hydrolysis

Condensation Reactions with α-Halo Carboxylic Acids

This is a specific application of the nucleophilic substitution reaction described above, focusing on the direct use of α-halo carboxylic acids. The reaction between an aryl thiol and an α-halo carboxylic acid is a well-documented method for the preparation of arylthioalkanoic acids.

The reaction of 4-bromothiophenol with 2-bromopropanoic acid under basic conditions directly yields this compound. The presence of the carboxylic acid group can influence the reaction, and in some cases, protection of this group as an ester may be beneficial to avoid potential side reactions and improve yields. If an ester of the α-halo acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

Detailed Research Findings:

Aryl Thiolα-Halo Carboxylic AcidBaseSolventProduct
Thiophenol2-Bromopropanoic acidNaOHWater2-(Phenylsulfanyl)propanoic acid
4-Chlorothiophenol2-Bromobutanoic acidK2CO3DMF2-[(4-Chlorophenyl)sulfanyl]butanoic acid
4-Methylthiophenol2-Chloroacetic acidNaOEtEthanol[(4-Methylphenyl)sulfanyl]acetic acid

Sulfonylation and Sulfanylation Pathways

The synthesis of aryl thioethers, such as this compound, is a cornerstone of organic chemistry due to their prevalence in pharmaceuticals and materials science. Traditional and modern pathways often involve the formation of a carbon-sulfur (C–S) bond through sulfanylation, typically via the reaction of an aryl halide with a thiol.

A primary method for synthesizing the target compound is the nucleophilic substitution reaction between 4-bromothiophenol and a 2-halopropanoic acid derivative (e.g., 2-bromopropanoic acid). In this pathway, the thiolate anion, generated from 4-bromothiophenol by a base, acts as a nucleophile, displacing the halide on the propanoic acid scaffold.

Transition-metal catalysis represents another significant approach. Cross-coupling reactions catalyzed by palladium, copper, or nickel are widely employed to form C–S bonds between aryl halides and thiols. jst.go.jpresearchgate.net These methods are effective but often require harsh reaction conditions and high catalyst loading to overcome the strong coordination of thiolates to the metal centers. jst.go.jp The general mechanism involves the formation of a sulfonium salt intermediate, which is followed by nucleophilic substitution to yield the final aryl sulfide product. organic-chemistry.org

Advanced and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more environmentally benign, efficient, and cost-effective methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

To circumvent the environmental and economic drawbacks of transition-metal catalysts, several catalyst-free methods have been developed. One such strategy involves an acid-mediated coupling of thiols with diaryliodonium salts, which can proceed without a metal catalyst. organic-chemistry.org This approach demonstrates broad substrate scope, tolerating various functional groups, including bromides. organic-chemistry.org

Another innovative, thiol-free method utilizes xanthates as odorless, stable, and low-cost sulfur surrogates. mdpi.com The reaction proceeds through the nucleophilic substitution of an aryl halide with a potassium xanthate (ROCS₂K) under transition-metal-free and base-free conditions, offering a green alternative to the use of foul-smelling and air-sensitive thiols. mdpi.com The transformation has shown good functional group tolerance and excellent selectivity. mdpi.com The table below outlines a comparison of reaction conditions for different aryl sulfide synthesis methods.

MethodCatalystSulfur SourceConditionsKey Advantage
Acid-Mediated Coupling None (Transition-Metal-Free)Thiols or Thioethers1,4-dioxane, TFA, 110°CAvoids metal catalysts, tolerates air/moisture organic-chemistry.org
Xanthate Substitution None (Transition-Metal-Free)Xanthates (ROCS₂K)DMF, 150°CUtilizes odorless and stable thiol surrogates mdpi.com
SNAr Reaction NoneThiols or Disulfides18-crown-6-ether, 0-25°CMild reaction temperatures, simple pathway jst.go.jp

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool that enhances reaction rates, improves yields, and shortens reaction times. mdpi.comtandfonline.com This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, thereby accelerating chemical transformations. nih.gov

The application of ultrasound irradiation has been successfully used for synthesizing various heterocyclic derivatives, chalcones, and propanoic acid derivatives. mdpi.comresearchgate.net In a typical setup, reactants are mixed in a suitable solvent (or solvent-free) and irradiated in an ultrasonic bath or with a high-intensity probe. tandfonline.comnih.gov Studies show that ultrasound-assisted protocols can produce compounds in good to excellent yields (75–89%) within a short period (40–80 minutes), compared to conventional methods that may require 16–26 hours for lower yields (60–75%). mdpi.com This efficiency makes it an attractive method for the synthesis of this compound and its derivatives.

An alternative synthetic route to this compound involves the late-stage bromination of a 2-(phenylsulfanyl)propanoic acid precursor. The success of this approach hinges on the ability to control the position of bromination on the phenyl ring, a concept known as regioselectivity. The sulfanylpropanoic acid group is an ortho-, para-directing activator, meaning it directs incoming electrophiles (like bromine) to the positions ortho and para to itself.

To achieve high selectivity for the desired para-bromo isomer, specific brominating agents and catalysts are employed. A process for the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium to obtain the pure 4-bromo isomer has been described. google.compatsnap.com This method avoids the use of toxic solvents like carbon tetrachloride. patsnap.com The reaction can be performed under neutral, acidic, or alkaline conditions, with pH control being crucial for selectivity. google.compatsnap.com Catalytic systems, such as tungstophosphoric acid with N-bromosaccharin, have also been developed for the highly regioselective para-bromination of activated aromatic rings like phenols, demonstrating a powerful strategy for controlling reaction outcomes. researchgate.net

Purification and Isolation Techniques in Synthetic Protocols

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and catalysts. The purification strategy for this compound, a carboxylic acid, typically involves a combination of extraction, washing, and crystallization or chromatography.

A common procedure involves the following steps:

Extraction : The reaction mixture is often acidified to ensure the carboxylic acid is in its neutral, protonated form. patsnap.com A water-immiscible organic solvent, such as dichloromethane, is then used to extract the product from the aqueous phase. patsnap.comgoogle.com

Washing : The combined organic extracts are washed sequentially with water, a weak base solution (e.g., sodium carbonate solution) to remove acidic impurities, and finally with a brine solution (e.g., 10% sodium chloride) to remove residual water. google.com

Drying and Concentration : The washed organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude solid product. patsnap.comgoogle.com

Final Purification : The crude solid is further purified, commonly by recrystallization from a suitable solvent system like aqueous methanol. patsnap.com Alternatively, the solid can be suspended in a solvent in which it is insoluble, such as hexanes or heptanes, to wash away more soluble impurities before being collected by filtration. patsnap.comgoogle.com

The table below summarizes solvents commonly used in the purification process.

Purification StepSolvent/ReagentPurpose
Extraction DichloromethaneTo dissolve and isolate the product from the aqueous reaction mixture. patsnap.comgoogle.com
Washing Sodium Carbonate SolutionTo neutralize and remove acidic impurities. google.com
Washing Sodium Chloride Solution (Brine)To remove residual water from the organic phase. google.com
Recrystallization Aqueous MethanolTo dissolve the crude product and allow pure crystals to form upon cooling. patsnap.com
Suspension/Washing Hexanes / HeptanesTo wash the solid product by suspending it in a non-solvent to remove soluble impurities. patsnap.comgoogle.com

Chemical Reactivity and Derivatization of 2 4 Bromophenyl Sulfanyl Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a precursor for numerous derivatives through reactions such as esterification, amidation, reduction, and conversion to acid chlorides and anhydrides.

Esterification Reactions

Esterification of 2-[(4-Bromophenyl)sulfanyl]propanoic acid can be readily achieved through reaction with various alcohols under acidic conditions, a process commonly known as Fischer-Speier esterification. chemguide.co.uk This equilibrium reaction is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl), and is driven towards the product side by using an excess of the alcohol or by removing water as it is formed. chemguide.co.ukmasterorganicchemistry.com

Table 1: General Conditions for Fischer Esterification of Propanoic Acids Data based on typical reactions for propanoic acid and its derivatives.

ParameterConditionPurpose/Effect
Reactants Carboxylic Acid, AlcoholForms ester and water
Catalyst Concentrated H₂SO₄, HClProtonates the carbonyl oxygen, increasing electrophilicity
Temperature Heating (e.g., 45-65°C)Increases reaction rate
Driving Equilibrium Excess alcohol or removal of waterShifts equilibrium towards ester formation (Le Châtelier's principle)

Amidation and Peptide Coupling

The carboxylic acid moiety of this compound can be converted into an amide by reaction with a primary or secondary amine. Direct thermal condensation is possible but often requires high temperatures (>160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub

A more common and milder approach involves the use of coupling reagents, which activate the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov This method is central to peptide synthesis. The carboxylic acid is first activated in situ by the coupling agent, and this activated intermediate then reacts with the amine to form the amide bond. uni-kiel.de A wide array of modern coupling reagents is available, often categorized as phosphonium (B103445) or aminium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.comsigmaaldrich.com These reactions are typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the generated acid and facilitate the reaction. bachem.com

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. For instance, the related compound 4-[(4-bromophenyl)sulfonyl]benzoyl chloride has been reacted with L-valine in a Schotten-Baumann type N-acylation to produce the corresponding amide in high yield. mdpi.com

Table 2: Common Reagents for Amide Bond Formation

Reagent ClassExamplesGeneral Application
Carbodiimides DCC, EDCClassic coupling agents, often used with additives like HOBt.
Phosphonium Salts BOP, PyBOP, PyAOPEffective for hindered couplings; generates highly reactive esters. sigmaaldrich.com
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUVery popular for solid-phase and solution-phase peptide synthesis; high coupling rates. bachem.com
Other T3P (Propylphosphonic Anhydride)Activates the carboxylic acid; byproducts are water-soluble. commonorganicchemistry.com

Reduction to Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-[(4-Bromophenyl)sulfanyl]-1-propanol. chemspider.com While milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids, more powerful hydride donors are required. docbrown.info

Reaction Scheme: Reduction of Carboxylic Acid to Primary Alcohol R-COOH + LiAlH₄ (in ether) → Intermediate → R-CH₂OH (after H₃O⁺ workup)

For example, the reduction of propanoic acid with LiAlH₄ yields propan-1-ol. doubtnut.com The sulfanyl (B85325) group is generally stable under these conditions and is not reduced.

Formation of Acid Chlorides and Anhydrides

The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form the corresponding acyl chloride, 2-[(4-Bromophenyl)sulfanyl]propanoyl chloride. Acyl chlorides are highly reactive intermediates used in the synthesis of esters, amides, and other acyl derivatives.

A standard and highly effective reagent for this conversion is thionyl chloride (SOCl₂). libretexts.orgquora.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com For instance, propanoic acid reacts with thionyl chloride to yield propanoyl chloride. doubtnut.comvaia.com This method is also applicable to more complex structures; 4-[(4-bromophenyl)sulfonyl]benzoic acid is converted to its corresponding acyl chloride by refluxing with thionyl chloride. mdpi.com

Other reagents capable of effecting this transformation include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). The reaction with PCl₅ produces the acyl chloride and phosphoryl chloride (POCl₃) as a liquid byproduct, while PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). quora.com

Reactions Involving the Sulfanyl Group

The sulfur atom in the sulfanyl (thioether) linkage is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit different chemical and biological properties compared to the parent sulfide.

Oxidation to Sulfoxides and Sulfones

The oxidation of the sulfanyl group in this compound can be controlled to produce either the sulfoxide (B87167), 2-[(4-bromophenyl)sulfinyl]propanoic acid, or the sulfone, 2-[(4-bromophenyl)sulfonyl]propanoic acid. The outcome of the reaction depends on the choice of oxidant and the reaction conditions, particularly stoichiometry and temperature.

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). researchgate.net

Oxidation to Sulfoxides : Selective mono-oxidation to the sulfoxide can be achieved using one equivalent of the oxidizing agent under controlled, often mild, conditions. Hydrogen peroxide, considered a "green" oxidant, can be used for selective oxidation, often in the presence of a catalyst or a solvent like acetic acid. mdpi.comorganic-chemistry.org Using m-CPBA at low temperatures (e.g., 0°C or below) with one equivalent of the reagent typically stops the reaction at the sulfoxide stage. derpharmachemica.com

Oxidation to Sulfones : Further oxidation of the sulfoxide to the sulfone requires stronger conditions or an excess of the oxidizing agent. Using two or more equivalents of m-CPBA or H₂O₂ will typically lead to the formation of the sulfone. derpharmachemica.comorganic-chemistry.org For example, the oxidation of various sulfides to sulfones has been achieved using 30% hydrogen peroxide in the presence of catalysts or in acetic acid. rsc.orgresearchgate.net The existence of related sulfone compounds like 2-[(4-bromophenyl)methanesulfonyl]propanoic acid confirms the feasibility of this transformation. vulcanchem.com

Table 3: Common Conditions for Sulfide Oxidation

ProductReagent(s)Typical Conditions
Sulfoxide 1 eq. m-CPBACH₂Cl₂, low temperature (e.g., 0°C) derpharmachemica.com
H₂O₂ / Acetic AcidRoom temperature, controlled stoichiometry mdpi.com
Sulfone ≥2 eq. m-CPBACH₂Cl₂, room temperature or heating derpharmachemica.com
H₂O₂ / Catalyst or Acetic AcidExcess H₂O₂, often with heating organic-chemistry.orgresearchgate.net

Cleavage of the Carbon-Sulfur Bond

The carbon-sulfur (C–S) bond in thioethers, while generally stable, can be cleaved under specific chemical conditions. For this compound, both the aryl C–S and the alkyl C–S bonds are potential sites of cleavage, though the aryl C–S bond is typically more robust.

Reductive Cleavage: Reductive methods using dissolving metals (e.g., Na in liquid NH₃) or catalytic hydrogenation can cleave the C–S bond, typically yielding 4-bromothiophenol (B107966) and propanoic acid. However, these strong conditions can also affect the bromo-substituent on the aromatic ring.

Oxidative Cleavage: Oxidative cleavage of the C–S bond is a notable reaction pathway, particularly for substrates possessing a carboxylic acid group alpha to the sulfur atom. rsc.org Treatment with an oxidizing agent like hydrogen peroxide can lead to the cleavage of the C–S bond, generating formally reduced products. rsc.orgresearchgate.net This specific reactivity is attributed to the influence of the adjacent carboxyl group. researchgate.net Other reagents, such as N-chlorosuccinimide (NCS), have also been employed for the C(sp³)–S bond cleavage of arylmethyl thioethers, leading to the formation of aldehydes. mdpi.com

Metal-Mediated Cleavage: Transition metals, particularly molybdenum and tungsten, have been shown to mediate the cleavage of aryl C–S bonds in thiolate complexes. rsc.orgdntb.gov.ua In the context of this compound, interaction with a suitable metal center could facilitate the scission of the C(aryl)–S bond, a process relevant in hydrodesulfurization catalysis.

Coordination Chemistry with Metal Centers

The presence of both a soft sulfur donor (from the thioether) and a hard oxygen donor (from the carboxylate) makes this compound a potential bidentate ligand for coordination with a variety of metal centers. acs.org Upon deprotonation of the carboxylic acid, the molecule can form stable chelate rings with metal ions.

The thioether sulfur can coordinate to soft or borderline metal ions such as palladium(II), platinum(II), silver(I), and copper(I). The carboxylate group readily binds to a wide range of metal ions, including transition metals and lanthanides. This dual functionality allows the molecule to act as a bridging ligand between two different metal centers or to form a chelate complex with a single metal ion. The geometry and stability of these complexes would depend on the nature of the metal, its oxidation state, and the reaction conditions. The formation of such coordination compounds can significantly alter the reactivity of the organic ligand itself.

Reactivity of the Bromophenyl Moiety

The 4-bromophenyl group is a key site for synthetic modification, primarily through reactions that substitute the bromine atom or add new functional groups to the aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the phenyl ring is well-suited for participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.govacsgcipr.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) to form a new C–C bond. This is a highly versatile method for creating biaryl structures. The reaction is tolerant of many functional groups, and the thioether and carboxylic acid moieties in the target molecule are expected to be compatible under appropriate conditions. mdpi.comlibretexts.orgsemanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
CatalystLigandBaseSolventYield Range (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-DioxaneGood to Excellent mdpi.comnih.gov
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O77-93 semanticscholar.org
Pd(dtbpf)Cl₂--Water (micellar)Up to 98 mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgmasterorganicchemistry.commdpi.com This reaction provides a direct method for the vinylation of the aromatic ring. The stereoselectivity of the reaction typically favors the trans isomer. organic-chemistry.org

Table 2: Typical Catalytic Systems for the Heck Reaction with Aryl Bromides.
Catalyst PrecursorLigandBaseSolventReference
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile libretexts.org
Pd(OAc)₂N-Heterocyclic Carbene (NHC)Cs₂CO₃Water nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the formation of C(sp²)–C(sp) bonds. synarchive.com

Table 3: Common Reagents for Sonogashira Coupling of Aryl Bromides.
Palladium CatalystCopper Co-catalystBaseSolventReference
Pd(PPh₃)₂Cl₂CuIEt₃N or PiperidineTHF or DMF libretexts.orgsynarchive.com
Pd(PPh₃)₄CuIn-PrNH₂Benzene synarchive.com
Ligated Pd (Copper-free)--Water ucsb.edu

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) of the bromine atom is generally difficult for this compound under classical conditions. SₙAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (bromine) to activate the ring towards nucleophilic attack. jst.go.jpnih.govmdpi.com The sulfanylpropanoic acid group is not sufficiently electron-withdrawing to facilitate this reaction.

However, modern catalytic methods can enable the substitution of unactivated aryl halides. For instance, transition metal π-acid catalysts can coordinate to the aromatic ring, increasing its electrophilicity and rendering it susceptible to nucleophilic attack. nih.gov Such approaches could potentially be used to replace the bromine atom with other nucleophiles like amines or alkoxides.

Further Halogenation or Functionalization of the Phenyl Ring

The existing substituents on the phenyl ring will direct the position of any subsequent electrophilic aromatic substitution (EAS) reactions. The sulfanyl group (-S-) is an ortho, para-directing and activating group, while the bromo group is an ortho, para-directing but deactivating group.

Given that the para position relative to the sulfur is occupied by bromine, further electrophilic substitution will be directed primarily to the positions ortho to the sulfur atom (i.e., positions 3 and 5 of the ring). Common EAS reactions include:

Halogenation: Further bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield the 2-[(2,4-dibromophenyl)sulfanyl]propanoic acid derivative. masterorganicchemistry.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the position ortho to the sulfur. masterorganicchemistry.commasterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride or alkyl halide with a Lewis acid catalyst would also occur at the ortho position. masterorganicchemistry.com

The deactivating effect of the bromine atom may require slightly harsher conditions for these reactions compared to an unsubstituted phenylthioether.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The infrared spectrum of 2-[(4-bromophenyl)sulfanyl]propanoic acid is expected to exhibit several characteristic absorption bands corresponding to its key structural features.

The most prominent absorption would be from the carboxylic acid group. A broad O-H stretching vibration is anticipated in the region of 3300-2500 cm⁻¹, a hallmark of hydrogen-bonded carboxylic acids. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to produce a strong, sharp peak between 1725 and 1700 cm⁻¹. docbrown.info

The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. For a 1,4-disubstituted (para) benzene ring, a strong absorption band is typically observed between 850 and 800 cm⁻¹.

The C-S (thioether) linkage is expected to show weak absorptions, which can be difficult to definitively assign. The C-Br stretching vibration would appear in the fingerprint region, typically below 600 cm⁻¹.

Interactive Data Table: Predicted FTIR Peaks for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500Carboxylic Acid (O-H)Stretching
~3100-3000Aromatic (C-H)Stretching
~2980-2850Alkyl (C-H)Stretching
1725-1700Carboxylic Acid (C=O)Stretching
1600-1450Aromatic (C=C)Stretching
~1450Alkyl (C-H)Bending
~1250Carboxylic Acid (C-O)Stretching
~920Carboxylic Acid (O-H)Bending (out-of-plane)
850-800Aromatic (C-H)Bending (out-of-plane, para-disubstituted)
~700-600Carbon-Sulfur (C-S)Stretching
Below 600Carbon-Bromine (C-Br)Stretching

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer a unique molecular fingerprint.

Key expected signals would include the C=C stretching of the aromatic ring, which typically gives a strong signal. The C-S and S-H stretching vibrations, while weak in FTIR, can sometimes be more prominent in Raman spectra. The symmetric stretching of the C-S-C linkage would also be Raman active. The C-Br bond is also expected to produce a detectable Raman signal.

Interactive Data Table: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Functional GroupVibrational Mode
~3060Aromatic (C-H)Stretching
~1580Aromatic (C=C)Stretching
~1090Aromatic RingBreathing Mode
~820Aromatic RingC-H Bending (para-disubstituted)
~700-600Carbon-Sulfur (C-S)Stretching
Below 400Carbon-Bromine (C-Br)Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The aromatic protons on the 4-bromophenyl group would appear as two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The two protons ortho to the sulfur atom would be in one chemical environment, and the two protons ortho to the bromine atom would be in another.

The proton on the chiral carbon (-CH) of the propanoic acid moiety would likely appear as a quartet, being split by the three protons of the adjacent methyl group. Its chemical shift would be influenced by the adjacent sulfur and carbonyl groups. The three protons of the methyl group (-CH₃) would appear as a doublet, split by the single proton on the chiral carbon.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)
Aromatic (ortho to S)~7.4 - 7.6Doublet
Aromatic (ortho to Br)~7.2 - 7.4Doublet
Methine (-CH)~3.5 - 4.0Quartet
Methyl (-CH₃)~1.5 - 1.7Doublet

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. For this compound, a distinct signal is expected for each unique carbon atom.

The carbonyl carbon (-C=O) of the carboxylic acid would be the most downfield signal, typically appearing around 170-180 ppm. The aromatic carbons would resonate in the 110-150 ppm region. The carbon atom attached to the bromine (C-Br) would be shifted to a lower field compared to the other aromatic carbons, while the carbon attached to the sulfur (C-S) would also have a characteristic chemical shift. The four aromatic carbons bearing hydrogen atoms would give two distinct signals.

The chiral carbon (-CH) of the propanoic acid chain, being attached to both the sulfur and the carbonyl group, would have a chemical shift in the range of 40-50 ppm. The methyl carbon (-CH₃) would be the most upfield signal, appearing around 15-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)170 - 180
Aromatic (C-S)135 - 145
Aromatic (C-H ortho to S)130 - 135
Aromatic (C-H ortho to Br)125 - 130
Aromatic (C-Br)115 - 125
Methine (-CH)40 - 50
Methyl (-CH₃)15 - 20

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the methine proton (-CH) and the methyl protons (-CH₃), confirming their adjacent positions in the propanoic acid chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the methine proton and the methine carbon, the methyl protons and the methyl carbon, and the aromatic protons and their corresponding aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include:

A correlation between the methine proton and the carbonyl carbon.

Correlations between the methyl protons and the methine carbon.

Correlations between the aromatic protons ortho to the sulfur and the carbon atom bonded to the sulfur.

These 2D NMR techniques, used in combination, provide a comprehensive and definitive structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₉H₉BrO₂S), the theoretical monoisotopic mass is 259.95065 Da. uni.lu HRMS analysis provides an experimentally determined exact mass, which is then compared to the theoretical value. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), confirms the elemental formula.

HRMS can also identify various adducts of the molecule, which are ions formed by the association of the analyte with other molecules or ions present in the mass spectrometer's ion source. The predicted mass-to-charge ratios (m/z) for common adducts of this compound are valuable for interpreting the resulting spectrum. uni.lu

Table 1: Predicted HRMS Adducts for C₉H₉BrO₂S

Adduct IonPredicted m/z
[M+H]⁺260.95793
[M+Na]⁺282.93987
[M+NH₄]⁺277.98447
[M-H]⁻258.94337
[M+HCOO]⁻304.94885

This interactive table is based on predicted values for this compound. uni.lu

In addition to providing the molecular ion peak, mass spectrometry fragments the molecule into smaller, characteristic ions. Analyzing this fragmentation pattern offers conclusive evidence for the compound's structure. While a specific experimental spectrum for this compound is not publicly available, the fragmentation can be predicted based on the known behavior of carboxylic acids and thioethers. libretexts.org

The initial ionization would produce the molecular ion [C₉H₉BrO₂S]⁺•. Key fragmentation pathways would likely include:

Loss of the carboxyl group: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a COOH radical (45 Da), a common fragmentation for carboxylic acids. libretexts.org

Alpha-cleavage: The C-S bond can break, or the C-C bond of the propanoic acid moiety can cleave.

McLafferty rearrangement: This is a possibility for some carboxylic acids, though less common than alpha-cleavage.

The resulting fragments help to piece together the molecular structure, confirming the presence of the 4-bromophenyl group, the sulfur linkage, and the propanoic acid side chain.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment StructureDescriptionPredicted m/z
[C₉H₉BrO₂S]⁺•Molecular Ion~260/262 (isotope pattern)
[C₈H₈BrS]⁺Loss of COOH (45 Da)~215/217
[C₆H₄BrS]⁺Cleavage of propanoic acid side chain~187/189
[C₃H₅O₂]⁺Propanoic acid fragment73
[C₆H₄Br]⁺Bromophenyl fragment~155/157

This interactive table outlines predicted fragmentation patterns based on general principles of mass spectrometry. libretexts.orgdocbrown.info

Chromatographic Methods for Purity Assessment and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are essential for determining purity, quantifying the compound, and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis. pensoft.netresearchgate.net

A standard RP-HPLC setup would involve a C18 stationary phase column, which is nonpolar. The mobile phase would consist of a polar mixture, such as acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer) adjusted to an acidic pH to ensure the carboxylic acid is in its protonated form. pensoft.netresearchgate.net Isocratic elution at a constant flow rate is often sufficient. Detection is commonly performed using a UV detector, as the bromophenyl group provides strong chromophores. By comparing the peak area of the analyte to that of a known standard, precise quantification can be achieved. The method's purity assessment capability lies in its power to separate the main compound from any impurities or degradation products. pensoft.net

Table 3: Exemplar HPLC Method Parameters

ParameterValue
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C
Injection Volume 20 µL

This interactive table presents a typical set of starting parameters for an HPLC analysis of a propanoic acid derivative. pensoft.netresearchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov Due to the low volatility of the carboxylic acid group, this compound is not suitable for direct GC analysis.

However, it can be analyzed by GC after conversion into a more volatile derivative, typically an ester. A common derivatization procedure involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. This derivative will have significantly higher volatility, making it amenable to GC analysis. The separation would likely be performed on a polar capillary column, and detection could be achieved with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). nih.govnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for monitoring the progress of a chemical reaction. chemistryhall.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent). Since the product will have a different polarity than the starting materials, it will travel a different distance up the plate, resulting in a different Retention Factor (Rf) value. chemistryhall.com Visualization of the spots can be achieved under UV light, as the aromatic ring is UV-active, or by using a chemical stain such as phosphomolybdic acid or an iodine chamber. chemistryhall.com The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progression towards completion.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This method provides an empirical formula, which can then be compared to the theoretical composition calculated from the molecular formula to assess the purity of the sample.

For this compound, with the molecular formula C₉H₉BrO₂S, the theoretical elemental composition has been calculated. However, a comprehensive review of published scientific literature did not yield specific experimental data from elemental analysis for this particular compound. The theoretical values serve as a benchmark for any future experimental verification.

ElementSymbolAtomic MassCountMass Percent (%)
CarbonC12.011941.39
HydrogenH1.00893.47
BromineBr79.904130.60
OxygenO15.999212.25
SulfurS32.065112.29

X-ray Diffraction Studies of Single Crystals

Despite a thorough search of scientific databases and literature, no studies detailing the single-crystal X-ray diffraction of this compound have been found. Consequently, crystallographic data, including details about its crystal system, space group, and unit cell dimensions, are not available. This indicates that the crystal structure of this specific compound has not been publicly reported or deposited in crystallographic databases.

Computational and Theoretical Studies of 2 4 Bromophenyl Sulfanyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT) and ab initio approaches, have been applied to elucidate the characteristics of 2-[(4-Bromophenyl)sulfanyl]propanoic acid.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be a highly effective method for investigating the structural and electronic properties of this compound. Calculations are often performed using specific basis sets, such as 6-311++G(d,p) and B3LYP, to achieve a balance between accuracy and computational cost.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. This process minimizes the energy of the structure, providing key parameters like bond lengths, bond angles, and dihedral angles. For this compound, the optimized structure reveals a non-planar arrangement, with the propanoic acid group oriented out of the plane of the bromophenyl ring. The carboxylic acid group's C=O bond is notably oriented away from the sulfur atom.

Table 1: Selected Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AtomsValue (Å/°)
Bond Length Br1-C41.89 Å
S8-C51.78 Å
S8-C91.84 Å
O12-C111.36 Å
O13-C111.21 Å
Bond Angle C5-S8-C9102.1°
C4-C5-S8123.4°
S8-C9-C11108.9°
Dihedral Angle C6-C5-S8-C9-178.6°
C5-S8-C9-C1070.3°
S8-C9-C11-O13-176.5°

This data is interactive and can be sorted by column.

Ab Initio Methods for Molecular Properties

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, also offer valuable insights. Methods like Hartree-Fock (HF) can be employed to calculate molecular properties. For this compound, ab initio calculations can be used to corroborate findings from DFT, providing an independent verification of the molecule's electronic structure and properties. These methods are crucial for understanding fundamental aspects like electron distribution and molecular orbital energies.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the thio-propanoic acid side chain allows for multiple possible conformations for this compound. Conformational analysis is used to identify the most stable conformer, which corresponds to the global minimum on the Potential Energy Surface (PES).

The PES is mapped by systematically rotating key dihedral angles, such as the C5-S8-C9-C11 and C4-C5-S8-C9 angles, and calculating the energy at each point. For this compound, the analysis reveals that the most stable conformation is the one where the C11=O13 bond is oriented in an anti-periplanar position relative to the C9-H bond. This steric arrangement minimizes repulsive forces and stabilizes the molecule. The global minimum energy for the optimized structure has been calculated to be -3341.90 Hartree.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the sulfur atom and the bromophenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the C-S bond and the phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity. The calculated energy gap for this compound is approximately 4.97 eV, which points to a high degree of stability.

Table 2: Calculated FMO Properties of this compound

ParameterValue (eV)
HOMO Energy-6.65
LUMO Energy-1.68
Energy Gap (ΔE)4.97
Ionization Potential (I)6.65
Electron Affinity (A)1.68
Electronegativity (χ)4.16
Chemical Hardness (η)2.48
Chemical Softness (S)0.20
Electrophilicity Index (ω)3.50

This data is interactive and can be sorted by column.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. This is invaluable for predicting how the molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

In the MEP map of this compound, the most negative potential (indicated by red and yellow colors) is concentrated around the oxygen atoms of the carboxylic acid group. This signifies these are the most electron-rich areas and are susceptible to electrophilic attack. Conversely, the regions of positive potential (blue color) are located around the hydrogen atoms, especially the acidic proton of the carboxyl group, making them likely sites for nucleophilic attack.

Spectroscopic Property Prediction (e.g., IR, NMR chemical shifts)

Computational methods can accurately predict spectroscopic data, which can then be compared with experimental results for structural validation.

The theoretical infrared (IR) spectrum can be calculated by determining the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes include the O-H stretching of the carboxylic acid, the C=O carbonyl stretching, C-S stretching, and C-Br stretching. For instance, the C=O stretching vibration is predicted to appear around 1792 cm⁻¹, while the O-H stretch is calculated to be at 3737 cm⁻¹.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, help in assigning the signals observed in experimental spectra. For this compound, the acidic proton of the carboxyl group is predicted to have the highest chemical shift (most deshielded), while the protons on the phenyl ring and the propanoic acid chain have distinct predicted shifts based on their electronic environments.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch3737
C=O Stretch1792
C-H Stretch (Aromatic)3083-3112
C-H Stretch (Aliphatic)3009-3051
C-S Stretch728
C-Br Stretch1086

This data is interactive and can be sorted by column.

Noncovalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Noncovalent interactions play a crucial role in the supramolecular assembly and crystal packing of molecular solids. For this compound, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within the crystal lattice. This analysis allows for a detailed examination of the molecular environment and the relative contributions of different types of atomic contacts.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a clear picture of intermolecular interactions emerges. The dnorm surface displays a color spectrum where red regions indicate shorter intermolecular contacts (stronger interactions), white regions represent contacts around the van der Waals radii, and blue regions signify longer contacts (weaker interactions).

For this compound, the dnorm map reveals distinct red spots, which are indicative of significant intermolecular interactions. The most prominent of these are associated with the classic O—H···O hydrogen bonds formed between the carboxylic acid groups of adjacent molecules. These hydrogen bonds are a primary driving force in the crystal packing, leading to the formation of centrosymmetric dimers.

Further insights are provided by the 2D fingerprint plots derived from the Hirshfeld surface. These plots quantify the relative contributions of different types of intermolecular contacts. The major interactions for this compound are summarized in the table below.

Interaction TypeContribution (%)
H···H32.8
Br···H23.6
O···H14.9
C···H11.3
S···H7.7
Br···Br2.5
Other7.2

This detailed analysis of noncovalent interactions provides a comprehensive understanding of the forces governing the supramolecular architecture of this compound.

Mechanistic Investigations of Biomolecular Interactions Non Clinical

In Silico Ligand-Protein Docking Studies for Target Identification

While specific docking studies exclusively for 2-[(4-Bromophenyl)sulfanyl]propanoic acid are not extensively detailed in publicly available literature, its structural similarity to other known enzyme inhibitors allows for robust target identification and binding mode prediction through computational methods. A primary molecular target identified for this class of compounds is Monoacylglycerol Lipase (MAGL), a key serine hydrolase in the endocannabinoid system. nih.govnih.gov

In silico models of MAGL reveal a well-defined active site featuring a catalytic triad (B1167595) (Ser122, His269, Asp239) within a hydrophobic channel. universiteitleiden.nl Docking simulations of structurally related arylthioalkanoic acids into the MAGL binding site suggest a consistent binding orientation. mdpi.com The carboxylic acid moiety of the ligand is predicted to form crucial hydrogen bonds with key residues in the active site, such as Alanine 51 (A51) and Methionine 123 (M123). mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies with Analogs

Structure-activity relationship (SAR) studies on a series of arylthioalkanoic and arylsulfoxide analogs have provided critical insights into the features required for potent enzyme inhibition, particularly against MAGL. nih.govchemrxiv.org These studies systematically modify different parts of the molecule—the aromatic ring, the sulfur-containing linker, and the acidic side chain—to determine their impact on biological activity.

Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical for potency. Studies comparing different halogen substituents have shown that chloro and bromo groups at the para-position (position 4) of the phenyl ring result in high-potency inhibitors. chemrxiv.org This suggests that an electron-withdrawing group of a specific size is beneficial for interaction within the enzyme's hydrophobic pocket.

The Linker Group: The oxidation state of the sulfur atom significantly influences activity. While this compound contains a thioether (-S-) linker, related studies show that converting the thioether to a sulfoxide (B87167) (-SO-) can maintain or, in some cases, enhance inhibitory activity. chemrxiv.org Conversely, replacing the sulfur with a sulfonyl (-SO2-) or carbonyl (-CO-) group has been shown to abolish the inhibitory activity, highlighting the specific electronic and steric requirements of the linker. chemrxiv.org

The Alkanoic Acid Side Chain: The carboxylic acid is a key pharmacophoric feature. Hydrolysis of corresponding ethyl ester analogs to the free carboxylic acid often results in a significant loss of MAGL inhibitory activity in some series, suggesting that in those scaffolds, the ester may serve as a more effective group for entering the active site before potential hydrolysis. chemrxiv.org However, in the arylthioalkanoic acid class, the free acid is generally considered essential for anchoring the molecule in the active site. Substitution of a methyl group on the alpha-carbon (the carbon adjacent to the carboxylic acid), as seen in the propanoic acid moiety, is known to enhance the anti-inflammatory activity in related arylalkanoic acid NSAIDs. pharmacy180.com

The following table summarizes SAR findings from studies on related MAGL inhibitors.

Analog SeriesModificationEffect on MAGL Inhibitory ActivityReference
ArylsulfoxidesSubstitution on Phenyl Ring (Fluoro to Chloro/Bromo)Increased potency chemrxiv.org
ArylsulfoxidesHydrolysis of Ethyl Ester to Carboxylic Acid>500-fold loss of activity chemrxiv.org
ArylsulfoxidesLinker Change (Sulfinyl to Sulfur)Abolished activity chemrxiv.org
ArylsulfoxidesLinker Change (Sulfinyl to Sulfonyl)Abolished activity chemrxiv.org
Arylthioalkanoic AcidsTargeting Peroxisome Proliferator-Activated Receptors (PPARs)Activity depends on heteroaryl ring substitution nih.gov

Mechanistic Probing of Enzyme Inhibition or Activation in vitro

In vitro mechanistic studies have identified this compound and its analogs as inhibitors of the serine hydrolase MAGL. nih.govnih.goviasp-pain.org MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol (B35011). nih.gov Inhibition of MAGL leads to an accumulation of 2-AG, which can modulate various physiological pathways. nih.gov

The mechanism of inhibition is believed to be competitive and reversible. The inhibitor molecule likely enters the active site of MAGL and competes with the endogenous substrate, 2-AG. The inhibitor's binding to the catalytic serine (Ser122) and other residues prevents the hydrolysis of 2-AG. universiteitleiden.nl The reversibility of the inhibition is a key feature, as prolonged and irreversible inhibition of MAGL has been linked to desensitization of cannabinoid receptors. nih.govnih.gov

Standard in vitro assays to determine MAGL activity and inhibition involve monitoring the production of glycerol from 2-AG hydrolysis. chemrxiv.org These assays can use a multi-enzyme cascade that ultimately results in a fluorescent signal, allowing for high-throughput screening and detailed kinetic analysis of potential inhibitors. chemrxiv.org Such studies are essential to quantify the potency (e.g., IC50 value) and determine the type of inhibition (e.g., competitive, non-competitive) of compounds like this compound.

Interactions with Specific Biomolecules (e.g., DNA, lipids)

Direct experimental studies on the interaction of this compound with biomolecules such as DNA or lipids are not widely reported.

Interactions with DNA are generally not anticipated for this class of molecules. The mechanisms of DNA binding typically involve intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. nih.gov The structure of this compound does not possess the planar polycyclic aromatic systems typical of intercalators or the specific charge distribution and shape required for significant groove binding.

However, based on its amphiphilic structure, interactions with lipid membranes are plausible. The molecule has a hydrophobic/lipophilic region (the bromophenyl group) and a hydrophilic, anionic head (the carboxylate group). This structure is similar to that of fatty acids, which are known to interact with and integrate into lipid bilayers. jci.orgrsc.org Such interactions can perturb the physical properties of the membrane, including its fluidity, thickness, and elastic properties. rsc.org It is hypothesized that this compound could partition into the cell membrane, with its carboxyl group anchored at the aqueous interface and the bromophenyl tail extending into the hydrophobic core of the bilayer. Such an interaction could potentially modulate the function of membrane-embedded proteins indirectly. rsc.org These potential interactions remain speculative without direct biophysical studies.

Design and Synthesis of Derivatives for Mechanistic Probes

The design and synthesis of derivatives are a cornerstone of mechanistic biology, allowing for the creation of molecular tools to probe biological systems. For this compound, several synthetic strategies could be employed to generate derivatives that serve as mechanistic probes.

One common approach is the synthesis of analogs bearing reporter tags. For instance, a fluorescent group could be attached to the phenyl ring to allow for visualization of the compound's subcellular localization via fluorescence microscopy. This would help confirm its interaction with specific organelles or membrane structures.

Another strategy involves creating photoaffinity probes. This would involve synthesizing a derivative with a photo-activatable group (e.g., an azide (B81097) or diazirine). Upon exposure to UV light, this group forms a highly reactive species that can covalently bind to the nearest molecule, which is presumably its protein target. Subsequent proteomic analysis can then definitively identify the binding protein.

Furthermore, derivatives can be synthesized for use in activity-based protein profiling (ABPP). This involves incorporating a "clickable" chemical handle, such as a terminal alkyne or azide, onto the core structure. This probe can be introduced to a cellular system, and after it binds to its target, a reporter tag (like biotin (B1667282) or a fluorophore) can be attached via a click chemistry reaction. This technique is powerful for identifying enzyme targets in complex biological samples. The synthesis of such derivatives would likely start from a functionalized bromothiophenol or by modifying the carboxylic acid group of the parent molecule. nih.gov

Potential Research Applications of 2 4 Bromophenyl Sulfanyl Propanoic Acid and Its Derivatives Non Clinical

As Intermediates in Complex Molecule Synthesis

A primary application of 2-[(4-Bromophenyl)sulfanyl]propanoic acid derivatives is their role as key intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. The specific arrangement of functional groups allows them to be incorporated into larger molecular frameworks through various organic reactions.

Derivatives of this core structure are instrumental in constructing active pharmaceutical ingredients. For example, compounds like 2-(4-bromophenyl)-2-methylpropanoic acid and 2-[(4-bromomethyl)phenyl]propionic acid serve as crucial precursors in multi-step syntheses. google.comgoogle.compatsnap.com These intermediates undergo a series of reactions to build the final, pharmacologically active molecule. google.com The synthesis of the non-steroidal anti-inflammatory drug loxoprofen, for instance, relies on an intermediate like 2-(4-bromomethyl)phenyl propionic acid. google.compatsnap.com Similarly, 2-(4-bromophenyl)-2-methylpropanoic acid is a key intermediate in the manufacturing process of the antihistamine fexofenadine, where its purity is critical to avoid isomeric impurities in the final product. google.compatsnap.com

Furthermore, the synthesis of novel heterocyclic compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, begins with simpler bromophenyl precursors. nih.gov These intermediates are then reacted to build the target thiazole (B1198619) ring system, demonstrating their utility in creating diverse molecular libraries for further investigation. nih.gov The development of efficient, high-yield, and industrially scalable synthesis methods for these intermediates is an active area of chemical research. patsnap.comgoogle.com

Table 1: Examples of this compound Derivatives as Synthetic Intermediates This table is interactive. Click on the headers to sort.

Derivative Compound Final Complex Molecule Application Area
2-(4-bromophenyl)-2-methylpropanoic acid Fexofenadine Antihistamine google.compatsnap.com
2-[(4-bromomethyl)phenyl]propionic acid Loxoprofen Anti-inflammatory drug google.compatsnap.com

Precursors for Ligands in Organometallic Chemistry

The structural features of this compound make it a promising candidate for development into ligands for organometallic chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The thioether sulfur atom and the oxygen atoms of the carboxylate group can act as donor atoms, binding to a metal center.

The sulfur atom, being a soft donor, can coordinate with soft metal ions, while the carboxylate group, a hard donor, can bind to hard metal ions. This dual functionality could allow the molecule to act as a bidentate ligand, binding to a single metal center through both sulfur and oxygen, or as a bridging ligand, connecting two or more metal centers. The nature of the metal-ligand bonding is influenced by the donation of electrons from the ligand's orbitals to the metal. researchgate.net While specific studies on this compound as a ligand are not prominent, its functional groups are analogous to other molecules used to create complexes for catalysis, magnetic materials, or molecular sensing. The bromo-substituent on the phenyl ring also offers a site for further modification, such as through cross-coupling reactions, to tune the electronic properties of the resulting organometallic complex.

Building Blocks for Polymer Synthesis

In polymer science, this compound and its derivatives can serve as functional monomers for the creation of new polymers with tailored properties. The carboxylic acid group is suitable for step-growth polymerization, such as polycondensation reactions, to form polyesters or polyamides.

The incorporation of this monomer into a polymer backbone would introduce the (4-bromophenyl)sulfanyl side group. This side group can impart specific characteristics to the final material. For instance, the presence of bromine, a halogen, can enhance flame retardancy. The sulfur atom can influence the polymer's optical properties, potentially increasing its refractive index, or act as a site for post-polymerization modification. The synthesis of polymers from chiral functional monomers derived from amino acids, such as (S)-2-(acrylamido) propanoic acid, highlights the utility of propanoic acid derivatives in creating specialized, functional polymers. nih.gov This suggests a clear potential for this compound to be used in a similar fashion to create polymers for advanced applications.

Development of Analytical Standards or Probes

In analytical chemistry, particularly in the pharmaceutical industry, there is a critical need for pure reference standards of impurities that may arise during drug synthesis. Derivatives of this compound can be potential process impurities or degradation products in the manufacturing of other chemical entities.

For instance, 3-[4-(2-Methylpropyl)phenyl] propanoic acid is a known impurity of the drug Ibuprofen. researchgate.net To ensure the quality and safety of the final drug product, a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to detect and quantify such impurities. This requires a pure, well-characterized sample of the impurity to serve as an analytical standard for method development, validation, and routine quality control. researchgate.net Therefore, the synthesis and purification of compounds like this compound and its analogues are essential for their use as reference standards in the quality assessment of pharmaceuticals and other fine chemicals.

Role in Materials Science (e.g., functional monomers, surface modifiers)

In the broader field of materials science, the bifunctional nature of this compound makes it a candidate for various applications, including as a functional monomer and a surface modifier. The ability to be used as a material building block is noted for related compounds. bldpharm.com

As a surface modifier, the carboxylic acid group can anchor the molecule to various substrates, such as metal oxides or polymers, through covalent bonding or strong physisorption. This would leave the bromophenyl group exposed on the surface, altering its chemical and physical properties, such as wettability, adhesion, or biocompatibility. This approach is a common strategy for functionalizing materials. yale.edu For example, fatty acids are used to modify the surface of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to attach ligands for drug targeting. yale.edu The bromophenyl group on the modified surface can also serve as a reactive handle for further surface engineering, allowing for the attachment of other functional molecules. The synthesis of thiazole derivatives from bromophenyl precursors also represents the creation of new materials with potential biological activities that are of interest in materials science. nih.gov

Future Research Trajectories for this compound

The chiral thioether this compound represents a class of molecules with significant potential in various chemical and pharmaceutical research areas. While its fundamental structure is known, the exploration of its full potential is still in its nascent stages. This article outlines key future directions and identifies critical research gaps that, if addressed, could significantly advance our understanding and application of this compound and its analogs.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-[(4-Bromophenyl)sulfanyl]propanoic acid?

Methodological Answer:

  • Nucleophilic Substitution: React 4-bromobenzenethiol with 2-bromopropanoic acid in the presence of a base (e.g., NaOH) in a polar aprotic solvent (e.g., DMF) under reflux. Purify via recrystallization using ethanol/water mixtures .
  • Alternative Route: Utilize a Mitsunobu reaction if hydroxyl precursors are available, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the thioether bond .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • GC-MS: Use a non-polar column (e.g., OV-101) with isothermal conditions at 200°C for purity analysis .
  • NMR Spectroscopy: Employ ¹H and ¹³C NMR in deuterated DMSO to confirm the sulfanyl linkage (δ ~2.8–3.2 ppm for SCH₂) and aromatic protons (δ ~7.3–7.6 ppm for the 4-bromophenyl group) .
  • HPLC: Reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) for quantitative analysis .

Q. How can common impurities (e.g., unreacted thiol or brominated by-products) be removed?

Methodological Answer:

  • Acid-Base Extraction: Adjust pH to precipitate the target compound while removing unreacted thiol (soluble in basic aqueous layers).
  • Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) to separate brominated impurities .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence yield discrepancies in thioether formation?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, improving yields compared to non-polar solvents.
  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts (e.g., TBAB) to accelerate substitution kinetics. Evidence from similar thioether syntheses shows 40–60% yields under optimized conditions .

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • DFT Calculations: Model the electronic effects of the sulfanyl group on the aryl bromide’s reactivity. The sulfur atom may act as a directing group, influencing regioselectivity in Pd-catalyzed couplings .
  • Experimental Validation: Test Pd(OAc)₂ with ligands like SPhos or XPhos in toluene/water mixtures to functionalize the 4-bromophenyl moiety .

Q. How can metabolic stability and degradation pathways be evaluated in vitro?

Methodological Answer:

  • Hepatic Microsome Assays: Incubate the compound with rat or human liver microsomes, and use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide formation) .
  • Forced Degradation Studies: Expose the compound to acidic, basic, and oxidative conditions (e.g., H₂O₂) to characterize degradation products .

Q. What strategies resolve contradictions in reported NMR spectral data?

Methodological Answer:

  • Deuterated Solvent Consistency: Ensure spectra are recorded in the same solvent (e.g., DMSO-d₆) to avoid chemical shift variability.
  • Computational Validation: Compare experimental ¹³C NMR shifts with density functional theory (DFT) predictions (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

Q. Are there structure-activity relationships (SAR) for analogs targeting specific enzymes?

Methodological Answer:

  • Analog Synthesis: Modify the sulfanyl group (e.g., replace with sulfonyl) or the propanoic acid chain (e.g., esterification) to assess bioactivity changes.
  • Enzyme Inhibition Assays: Test analogs against targets like cyclooxygenase (COX) or tyrosine kinases, using fluorescence polarization or calorimetry to quantify binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.